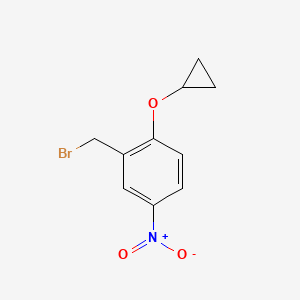

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene

Description

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene is a nitroaromatic compound featuring a bromomethyl group at position 2, a cyclopropoxy group at position 1, and a nitro group at position 4 on a benzene ring. The nitro group at position 4 is a strong electron-withdrawing moiety, directing electrophilic attacks to meta positions relative to itself and deactivating the aromatic ring.

Properties

IUPAC Name |

2-(bromomethyl)-1-cyclopropyloxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-6-7-5-8(12(13)14)1-4-10(7)15-9-2-3-9/h1,4-5,9H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDYZMNRNTZZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a nitro group, a bromomethyl substituent, and a cyclopropoxy moiety attached to a benzene ring. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that nitro-substituted aromatic compounds can possess antimicrobial properties. For instance, the nitro group can undergo reduction in microbial environments, leading to the formation of reactive intermediates that can disrupt cellular processes.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (µg/mL) | Organism Tested |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-Nitrobenzyl alcohol | 32 | Escherichia coli |

| Nitrofurantoin | 8 | E. coli |

Note: MIC values for this compound are yet to be determined in specific studies.

Anti-Tuberculosis Activity

In a related study focusing on compounds with similar structural characteristics, it was noted that para-substituted benzyl derivatives showed enhanced anti-tuberculosis activity. This suggests that further exploration of this compound could yield insights into its potential efficacy against Mycobacterium tuberculosis.

Case Study: Structure-Activity Relationship

A study examining various nitro-substituted compounds revealed that modifications at the para position significantly influenced their anti-tuberculosis activity. Compounds with cyclopropyl substitutions demonstrated improved potency compared to their phenyl counterparts . This finding supports the hypothesis that this compound may exhibit similar enhancements in activity.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that the bioavailability of compounds in this class may be affected by their ability to cross biological membranes and their metabolic stability.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound | Cmax (µg/mL) | T1/2 (hours) | Bioavailability (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 15 | 1.5 | 45 |

| Compound B | 20 | 3.0 | 60 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromomethyl-1-cyclopropoxy-4-nitrobenzene with three structurally related compounds from the literature, focusing on substituent effects, reactivity, and applications.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Bromo (C4) and amino groups (C1, C2).

- Electronic Effects: Amino groups are electron-donating, activating the ring for electrophilic substitution, whereas the bromo group is weakly deactivating. This contrasts sharply with the target compound, where nitro and bromomethyl groups deactivate the ring.

- Reactivity: The amino groups enable coupling reactions (e.g., diazotization), making this compound useful in dye synthesis or polymer manufacturing .

- Applications : Primarily used in industrial and laboratory settings for material synthesis .

2-(Benzyloxy)-1-bromo-3-nitrobenzene

- Structure : Benzyloxy (C2), bromo (C1), and nitro (C3).

- Steric and Electronic Differences : The benzyloxy group is bulkier than cyclopropoxy, leading to greater steric hindrance. The nitro group at C3 (vs. C4 in the target compound) alters regioselectivity in electrophilic substitution.

- Reactivity: The benzyloxy group can be cleaved via hydrogenolysis, offering a route to phenolic intermediates. This contrasts with the cyclopropoxy group, which may undergo strain-driven reactions.

- Applications : Used in research for synthesizing nitroaromatic derivatives .

1-(2-Bromo-4-methylphenoxy)-4-chloro-2-nitrobenzene

- Structure: Bromo and methyl on a phenoxy ring (C2, C4), chloro (C4), and nitro (C2) on the main benzene ring.

- Substituent Effects : The methyl group (electron-donating) and chloro group (electron-withdrawing) create competing electronic effects. This complexity is absent in the target compound, which has a more straightforward electronic profile dominated by nitro and bromomethyl groups.

- Applications: Not explicitly stated, but likely employed in specialty chemical synthesis .

Comparative Data Table

*Calculated molecular weight based on formula.

Key Findings and Reactivity Insights

- Electronic Effects: The nitro group in this compound dominates the electronic profile, making the ring less reactive toward electrophiles compared to amino-substituted analogs like 4-bromo-1,2-diaminobenzene .

- Steric Considerations: The cyclopropoxy group’s strain may enhance its reactivity in ring-opening reactions compared to bulkier benzyloxy or phenoxy groups .

- Synthetic Utility : The bromomethyl group offers a versatile handle for alkylation or cross-coupling reactions, distinguishing it from simple bromo-substituted compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.